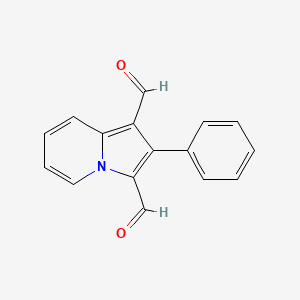![molecular formula C23H23N5O6 B2533064 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamid CAS No. 538320-41-1](/img/structure/B2533064.png)
7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O6 and its molecular weight is 465.466. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung wurde auf ihr Potenzial als Antitumormittel untersucht. Forscher synthetisierten eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen, die 3-N-fusionierte Heteroarylreste tragen, basierend auf Literaturberichten. Diese Derivate wurden gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) Zelllinien evaluiert. Bemerkenswert ist, dass die Verbindungen 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 vielversprechende Antitumoraktivität zeigten, mit IC50-Werten im Bereich von 328 bis 644 nM gegen CCRF-CEM- und MIA PaCa-2-Zellen. Weitere mechanistische Studien ergaben, dass Verbindung 20 Apoptose in CCRF-CEM-Krebszellen induzierte und einen Zellzyklusarrest in der S-Phase verursachte .
Antitumoreigenschaften
Eine weitere Klasse von Verbindungen, die mit unserem Ziel verwandt sind, sind die N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-Butyl)thiazol-2-amine. Diese neuartigen Derivate wurden synthetisiert und auf ihre Antitumoraktivitäten gegen HeLa-, A549- und MCF-7-Zelllinien untersucht .
Erforschung der biologischen Aktivität
Forscher haben die Nützlichkeit von Indolen als Antitumormittel untersucht, wobei sie den privilegierten Strukturmotiv des Indolkernes nutzen. Die Struktur der Verbindung stimmt mit bekannten Antitubulin-Molekülen überein, die auf Mikrotubuli abzielen und die Zell-Apoptose modulieren. Frühere Studien haben bestimmte strukturelle Merkmale für Indol-basierte Antitubulin-Mittel festgestellt, darunter Substituenten an verschiedenen Positionen des Indolmoleküls .
Chemische Eigenschaften
Die Verbindung 5-(((1R,3aR,4S,6aR)-4-(Benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][1,3]dioxol hat die Summenformel C20H18O7 und ein Molekulargewicht von 370,35 g/mol .
Organische Synthese
Die Verbindung 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-on (CAS-Nr. 63740-98-7) ist ein weiteres Derivat. Zu seinen chemischen Eigenschaften gehören die Summenformel C12H14O3 und ein Molekulargewicht von 206,24 g/mol .
Wirkmechanismus
Target of Action
It has been found to exhibit potent growth inhibition properties against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may target proteins or pathways involved in cancer cell proliferation.
Mode of Action
It is known to inhibit the growth of certain cancer cell lines
Biochemical Pathways
Given its observed antitumor activity , it is likely that it affects pathways involved in cell proliferation and survival
Result of Action
The compound has been found to inhibit the growth of HeLa, A549, and MCF-7 cell lines . This suggests that it may
Eigenschaften
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6/c1-11-18(21(24)29)19(12-5-6-14-15(7-12)34-10-33-14)28-23(25-11)26-22(27-28)13-8-16(30-2)20(32-4)17(9-13)31-3/h5-9,19H,10H2,1-4H3,(H2,24,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVARWOQLUPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenyl-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2532981.png)
![3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2532982.png)
![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532993.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)
![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2533000.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)
![1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2533002.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2533004.png)
